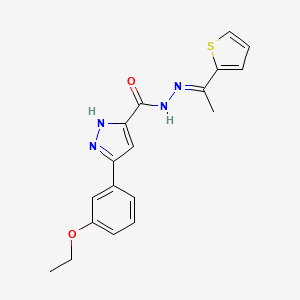![molecular formula C20H14Cl2N2O4S B11973659 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11973659.png)
4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE is a complex organic compound that incorporates a 2,4-dichlorophenoxy nucleus
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This is followed by treatment with phenacylbromides to form the desired compound . The reaction conditions often require refluxing in dry ethanol to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used in the synthesis of new compounds with potential biological activities.
Biology: The compound has been studied for its potential antitumor properties.
Medicine: Research has indicated its potential as a therapeutic agent due to its biological activities.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2,4-Dichlorophenoxyacetamide: Another compound with similar biological activities.
2,4-Dichlorophenoxypropionic Acid: Used in agricultural applications.
Uniqueness
4-(2-((2,4-DICHLOROPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 2-THIOPHENECARBOXYLATE is unique due to its combination of a 2,4-dichlorophenoxy nucleus with a thiophene carboxylate moiety.
属性
分子式 |
C20H14Cl2N2O4S |
|---|---|
分子量 |
449.3 g/mol |
IUPAC 名称 |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C20H14Cl2N2O4S/c21-14-5-8-17(16(22)10-14)27-12-19(25)24-23-11-13-3-6-15(7-4-13)28-20(26)18-2-1-9-29-18/h1-11H,12H2,(H,24,25)/b23-11+ |
InChI 键 |
HPMYHUNJLRHWBO-FOKLQQMPSA-N |
手性 SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Chloro-5-(3-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973592.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11973596.png)
![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973600.png)
![2-[9-Bromo-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4,6-dichlorophenol](/img/structure/B11973613.png)
![Isobutyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973617.png)

![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-4-methylbenzamide](/img/structure/B11973624.png)
![Benzyl 2,2,2-trichloro-1-{[(4-iodoanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11973629.png)
![ethyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11973632.png)
![5-(3,4,5-Trimethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11973635.png)
![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11973638.png)
![2-amino-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11973642.png)
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}decanehydrazide](/img/structure/B11973647.png)
![n-[2-(3,4-Dimethoxyphenyl)ethyl]propanamide](/img/structure/B11973651.png)
